(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid is a complex organic compound with significant relevance in both biochemical and environmental contexts. Commonly referred to as ADDA (a non-proteinogenic amino acid), this compound is primarily associated with toxins produced by cyanobacteria, particularly microcystins. Its molecular formula is and it has a molecular weight of approximately 331.45 g/mol .
The synthesis of (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid can be achieved through several methods:
The total synthesis often requires careful control of stereochemistry due to the presence of multiple chiral centers in the molecule. Reagents such as protecting groups are commonly used to ensure selective reactions at specific sites on the molecule.
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically require controlled temperatures and specific solvents like dichloromethane or ethanol to facilitate desired transformations .
The mechanism of action for (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid involves its interaction with specific enzymes or receptors within biological systems. It may modulate enzyme activity by binding to sites that influence cellular pathways related to growth or stress responses .
The compound's physical properties include:
Key chemical properties include:
Relevant analyses indicate that ADDA's structure contributes to its reactivity profile and potential biological interactions .
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid has several scientific applications:
Adda is a non-proteinogenic β-amino acid exclusively biosynthesized by cyanobacteria as the essential structural moiety of hepatotoxins microcystins and nodularins. This complex chain-elongated fatty acid derivative is constructed through a specialized hybrid enzymatic pathway that integrates elements from both amino acid and polyketide metabolism [6] [8]. The enzymatic assembly initiates with phenylacetate as the starter unit, followed by sequential elongation with methylmalonyl-CoA and malonyl-CoA extender units. Key stereochemical control is exerted by embedded methyltransferases and reductases that install the characteristic 2S,3S,8S,9S stereochemistry and E-configuration of the 4,6-diene system [8]. The phenyl group at the C10 position originates directly from the phenylacetate starter unit, while the C9 methoxy group is introduced via a late-stage O-methylation event [8]. This stereospecific assembly results in the bioactive configuration of Adda that is critical for the toxicity of microcystins, as alterations to its stereochemistry or geometry significantly reduce receptor binding affinity [6].
Table 1: Key Features of Adda Biosynthesis
Feature | Description | Enzymatic Control |
---|---|---|
Starter Unit | Phenylacetate | Acyl-CoA ligase |
Extender Units | Methylmalonyl-CoA (C2,C6), Malonyl-CoA (C4) | Acyltransferase domains |
Stereocenters | 2S, 3S, 8S, 9S | Ketoreductases, Epimerases |
Oxygenation | C9 Methoxy group | O-Methyltransferase |
Double Bonds | 4E, 6E configuration | Dehydratases |
The Adda side chain is synthesized by a conserved mcy gene cluster (in microcystin producers) or nda cluster (in nodularin producers) encoding hybrid NRPS/PKS megasynthetases. Biochemical studies reveal that Adda biosynthesis involves seven large multidomain enzymes (AmaA-AmaG) functioning as an enzymatic assembly line [8]. The process initiates with AmaA activating phenylacetate via adenylation and thioesterification to the phosphopantetheine arm of the peptidyl carrier protein (PCP) domain. Subsequent modules incorporate methylmalonyl-CoA extender units through decarboxylative Claisen condensations catalyzed by ketosynthase (KS) domains, with β-keto processing controlled by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains that establish the stereochemistry at C8 and C9 [8] [9].
The chain elongation proceeds through iterative cycles, with critical methyl branches introduced via methylmalonyl-CoA incorporation at C2 and C6 positions. The distinctive diene system is formed by a DH domain that generates the 6E double bond, followed by a module skipping reductive processing to directly generate the 4E alkene through an unusual "stuttering" mechanism [9]. The β-amino acid functionality at C3 arises from transamination of the corresponding β-keto intermediate, likely catalyzed by a dedicated aminotransferase acting in trans. Finally, the C1 carboxylate is transferred to the downstream NRPS module for incorporation into the cyclic peptide scaffold of microcystins [8].
Table 2: Key Enzymes and Domains in Adda NRPS/PKS Assembly
Enzyme | Domain Composition | Catalytic Function in Adda Biosynthesis |
---|---|---|
AmaA | A, PCP | Phenylacetate activation and loading |
AmaB | KS, AT, KR, DH, ER, ACP | First elongation (C9-C10), sets 9S stereochemistry |
AmaC | KS, AT, DH, ACP | Second elongation (C7-C8), forms 6E double bond |
AmaD | KS, AT, KR, ACP | Third elongation (C5-C6), sets 6S methyl branch |
AmaE | KS, AT, KR, ACP | Fourth elongation (C3-C4), sets 2S stereochemistry |
AmaF | R, A | Reduction to aldehyde and transamination to β-amino acid |
AmaG | TE | Release and cyclization (in some variants) |
Following the polyketide chain assembly, Adda undergoes essential tailoring modifications to achieve its bioactive configuration. The most critical modification is the O-methylation at C9, catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase (MT) domain embedded within the termination module [8] [9]. This methylation event occurs on the β-hydroxyl group prior to chain release and is absolutely required for the molecular conformation that enables toxin binding to protein phosphatases. Structural modeling indicates the methoxy group participates in hydrogen bonding with key residues in the active site of protein phosphatase PP2A [9].
Additional modifications include the installation of the β-amino group at C3, which proceeds through a two-step reductive amination process. First, a reductase domain reduces the β-keto group to a β-hydroxy intermediate, followed by transamination using glutamate as the amino donor. Biochemical evidence suggests this transamination occurs with strict stereoselectivity to generate the 3S configuration [9]. The final step involves chain release by a thioesterase (TE) domain that catalyzes the offloading of the completed Adda moiety either as a free acid (rarely) or more commonly through direct transfer to the downstream NRPS module for incorporation into the microcystin scaffold. This domain communication between PKS and NRPS machinery ensures efficient channeling of Adda into the toxin biosynthetic pathway without releasing unstable intermediates [8].
The Adda biosynthetic machinery exhibits remarkable evolutionary conservation across geographically dispersed cyanobacterial genera, indicating strong selective pressure to maintain this complex biosynthetic pathway. Comparative genomic analyses reveal that the 55-kb mcy gene cluster responsible for microcystin production (including Adda synthesis) shares syntenic homology between Microcystis, Anabaena, Planktothrix, and Nostoc species [8]. Similarly, the 48-kb nda cluster in Nodularia spumigena contains orthologous genes (ndaA-ndaF) that mirror the organization and function of the mcy cluster in Adda biosynthesis [8]. This conservation extends to critical catalytic domains, with 85-95% amino acid sequence identity observed in ketosynthase (KS) and methyltransferase (MT) domains across genera, suggesting these enzymes are under strong purifying selection [9].
Horizontal gene transfer events have likely contributed to the distribution of Adda biosynthesis capability, as evidenced by the presence of transposase genes flanking the mcy cluster in multiple strains and conserved insertion sites in phylogenetically diverse cyanobacteria [8] [9]. The gene clusters display a modular architecture where the Adda-specific PKS modules (mcyB/mcyD or ndaB/ndaD) form an evolutionary conserved core, while the NRPS modules responsible for assembling the peptide backbone show greater sequence variation corresponding to the structural diversity of microcystin congeners [9]. This evolutionary strategy preserves the essential Adda moiety while allowing structural diversification of the cyclic peptide component, highlighting the critical role of Adda as the invariant molecular signature of these cyanobacterial toxins.
Table 3: Evolutionary Conservation of Adda Biosynthetic Clusters
Cyanobacterial Genus | Gene Cluster | Size (kb) | Adda-Specific Genes | Conservation Level |
---|---|---|---|---|
Microcystis aeruginosa | mcyA-J | 55 | mcyB/mcyD | Reference cluster |
Nodularia spumigena | ndaA-F | 48 | ndaB/ndaD | 78% KS domain identity |
Planktothrix agardhii | mcyA-J | 55 | mcyB/mcyD | 92% MT domain identity |
Anabaena circinalis | mcyA-J | 54 | mcyB/mcyD | 85% AT domain identity |
Hapalosiphon hibernicus | mcyA-J | 53 | mcyB/mcyD | 89% KR domain identity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4